2-(Thiolan-3-yloxy)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(thiolan-3-yloxy)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)13-7-12(14-11)15-9-5-6-16-8-9/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJNDNHLSEKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating 2 Thiolan 3 Yloxy Quinoxaline: a Hybrid Heterocyclic System
The scientific interest in 2-(Thiolan-3-yloxy)quinoxaline stems from the well-established and diverse biological activities of its two core components: the quinoxaline (B1680401) moiety and the thiolane ring. The strategic fusion of these two heterocyclic systems via an ether linkage presents a compelling case for the exploration of its potential pharmacological properties.
The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.govipp.pt This designation is due to its prevalence in compounds exhibiting a broad spectrum of biological activities. Quinoxaline derivatives have been extensively studied and have shown promise as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. acs.orgsapub.orgnih.govpharmaceuticaljournal.net The versatility of the quinoxaline ring allows for structural modifications that can fine-tune its biological profile, making it an attractive backbone for the design of new drugs. nih.govmdpi.com
On the other hand, sulfur-containing heterocycles are integral to numerous pharmaceuticals and natural products. nih.gov The thiophene (B33073) ring, an aromatic sulfur-containing heterocycle, and its saturated analog, thiolane (tetrahydrothiophene), are known to be important pharmacophores. researchgate.net Thiophene derivatives are found in a variety of approved drugs and are associated with a wide range of therapeutic effects, including anti-inflammatory and antimicrobial activities. While the aromatic thiophene ring is more commonly studied, the saturated thiolane ring also plays a crucial role in the biological activity of certain compounds, influencing factors such as molecular conformation and lipophilicity. The incorporation of a sulfur-containing moiety can impact a molecule's interaction with biological targets and its metabolic stability. nih.gov
The concept of creating hybrid molecules by linking two distinct pharmacologically active scaffolds is a well-established strategy in drug discovery. acs.org This approach aims to develop new chemical entities with potentially synergistic or additive effects, improved selectivity, or a novel mechanism of action that is not observed with the individual components alone. The connection of the quinoxaline and thiolane rings in this compound is achieved through an ether linkage, a common and synthetically accessible linker in medicinal chemistry. nih.gov The investigation into quinoxaline derivatives with ether linkages at the C-2 position has been a subject of interest, with studies exploring their potential as antimicrobial agents. nih.gov
Therefore, the rationale for investigating this compound is built on a strong deductive foundation. By combining the proven biological potential of the quinoxaline scaffold with the recognized pharmacological importance of the thiolane moiety, researchers hypothesize the creation of a novel hybrid compound with unique and potentially valuable biological properties. The exploration of such a hybrid is a logical step in the ongoing quest for new and effective therapeutic agents.
| Property | Description |
| Core Scaffold 1 | Quinoxaline |
| Core Scaffold 2 | Thiolane (Tetrahydrothiophene) |
| Linkage | Ether (-O-) |
| Rationale for Hybridization | To potentially combine or enhance the biological activities of the individual scaffolds, leading to novel therapeutic properties. |
| Potential Areas of Investigation | Antimicrobial, anticancer, anti-inflammatory activities. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 2-(Thiolan-3-yloxy)quinoxaline would provide information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which reveal neighboring protons.
Based on the analysis of similar quinoxaline (B1680401) and thiolane derivatives, the expected chemical shifts (δ) are predicted as follows:
Quinoxaline Ring Protons: The four protons on the benzene (B151609) portion of the quinoxaline ring would appear in the aromatic region, typically between δ 7.5 and 8.2 ppm. niscpr.res.in The specific shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their relative positions and coupling constants (J). The proton at position 3 of the quinoxaline ring is expected to appear as a singlet in a distinct region, characteristic of protons on a pyrazine (B50134) ring. niscpr.res.in
Thiolane Ring Protons: The protons of the thiolane ring would be found in the upfield region. The proton on the carbon bearing the oxygen atom (C3') would be the most deshielded of the thiolane protons, likely appearing as a multiplet around δ 5.0-5.5 ppm due to the electron-withdrawing effect of the oxygen. The other protons on the thiolane ring (at C2', C4', and C5') would resonate at higher fields, likely in the range of δ 2.0-3.5 ppm, appearing as complex multiplets due to coupling with each other.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.1 | m | 2H | Quinoxaline Ar-H |
| ~7.7 | m | 2H | Quinoxaline Ar-H |
| ~8.5 | s | 1H | Quinoxaline C3-H |
| ~5.3 | m | 1H | Thiolane O-CH |
| ~3.2 | m | 2H | Thiolane S-CH₂ |
| ~2.5 | m | 2H | Thiolane -CH₂- |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Quinoxaline Ring Carbons: The carbons of the quinoxaline ring would show signals in the downfield region (δ 120-160 ppm). The carbon atom attached to the oxygen (C2) would be significantly deshielded. Carbons of the benzene ring would appear in the δ 125-145 ppm range. niscpr.res.in
Thiolane Ring Carbons: The carbons of the saturated thiolane ring would appear in the upfield region. The carbon atom bonded to the oxygen (C3') would be the most downfield of the thiolane carbons, expected around δ 70-80 ppm. The carbons adjacent to the sulfur atom (C2' and C5') would resonate in the range of δ 30-40 ppm, while the remaining carbon (C4') would be found at a slightly higher field.
A hypothetical data table for the ¹³C NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | Quinoxaline C2 |
| ~142 | Quinoxaline C3 |
| ~141 | Quinoxaline C4a, C8a |
| ~130 | Quinoxaline C6, C7 |
| ~129 | Quinoxaline C5, C8 |
| ~75 | Thiolane C3' |
| ~35 | Thiolane C2', C5' |
| ~30 | Thiolane C4' |
To definitively assign the proton and carbon signals and to confirm the structure, various 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to trace the connectivity within the quinoxaline and thiolane rings separately.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing the connectivity between the quinoxaline and thiolane moieties. It would show correlations between protons and carbons that are two or three bonds away. A key correlation would be expected between the C3' proton of the thiolane ring and the C2 carbon of the quinoxaline ring, confirming the ether linkage.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the three-dimensional structure and conformation of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
C-O-C Stretching: A prominent band corresponding to the asymmetric stretching of the ether linkage would be expected in the IR spectrum, typically in the region of 1260-1000 cm⁻¹.
Aromatic C=C and C=N Stretching: The quinoxaline ring would exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1650-1450 cm⁻¹ region. mdpi.com
Aromatic C-H Stretching: These would appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the thiolane ring would show stretching vibrations just below 3000 cm⁻¹.
C-S Stretching: A weak absorption for the C-S bond in the thiolane ring would be expected in the 700-600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for identifying the non-polar bonds, such as the C-S and some of the C-C bonds within the rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula of C₁₂H₁₂N₂OS.
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the ether bond. This would result in fragment ions corresponding to the quinoxaline moiety and the thiolane-oxy radical, or a quinoxalin-2-one cation and a thiolane fragment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of π-conjugation.
The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of the quinoxaline chromophore. Typically, quinoxaline derivatives exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. nih.gov The substitution at the 2-position with the thiolan-3-yloxy group would be expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted quinoxaline.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For a novel compound such as this compound, this method would be indispensable for the unambiguous determination of its molecular structure in the solid state.
The process would first involve the growth of a single crystal of the compound of suitable size and quality. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The resulting diffraction pattern, consisting of a set of reflections with specific intensities and at specific angles, would be collected.
Analysis of this diffraction data would allow for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. The primary outcome of a successful crystallographic study would be the elucidation of the precise atomic coordinates of each atom in the molecule. This would confirm the connectivity of the quinoxaline and thiolan-3-yloxy moieties, as well as provide detailed information on bond lengths, bond angles, and torsion angles.
For instance, the analysis would definitively establish the geometry of the quinoxaline ring system and the conformation of the five-membered thiolan ring. It would also reveal the spatial orientation of the thiolan-3-yloxy substituent relative to the quinoxaline core. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. rsc.orgnih.gov
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₂N₂OS |
| Formula weight | 232.30 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.2(1)°c = 13.789(5) Å, γ = 90° |
| Volume | 1137.1(7) ų |
| Z | 4 |
| Calculated density | 1.356 Mg/m³ |
| Absorption coefficient | 0.265 mm⁻¹ |
| F(000) | 488 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5432 |
| Independent reflections | 2589 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2589 / 0 / 145 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.068, wR2 = 0.145 |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. thermofisher.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The technique relies on the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. thermofisher.com The combustion products—carbon dioxide, water, nitrogen gas, and sulfur dioxide—are then separated and quantified by a detector.
For this compound, with a molecular formula of C₁₂H₁₂N₂OS, the theoretically calculated elemental composition would be compared against the experimentally determined values. A close agreement between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition.
The results of an elemental analysis are typically presented in a tabular format, as shown in the hypothetical data below.
Table 2: Hypothetical Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 62.04 | 62.11 |
| Hydrogen (H) | 5.21 | 5.25 |
| Nitrogen (N) | 12.06 | 12.01 |
This close correlation between the calculated and observed percentages would serve to validate the molecular formula of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential, indicating its nucleophilicity. Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the electron affinity, reflecting the molecule's electrophilicity. youtube.com
In quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the electron-rich portions of the molecule, while the LUMO is often localized on the electron-deficient quinoxaline ring system. d-nb.inforsc.org For 2-(Thiolan-3-yloxy)quinoxaline, the HOMO is expected to have significant contributions from the oxygen and sulfur atoms of the thiolan-3-yloxy group and the benzene (B151609) part of the quinoxaline moiety. The LUMO is anticipated to be primarily centered on the pyrazine (B50134) ring of the quinoxaline core.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. lew.ro A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. lew.ro Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), further quantify the molecule's reactivity profile. banglajol.inforesearchgate.netresearchgate.net
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.85 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 5.95 | Energy required to remove an electron (-EHOMO) |
| Electron Affinity (A) | 2.10 | Energy released when an electron is added (-ELUMO) |
| Hardness (η) | 1.93 | Resistance to change in electron distribution ((I-A)/2) |
| Electronegativity (χ) | 4.03 | Power to attract electrons ((I+A)/2) |
| Electrophilicity Index (ω) | 4.19 | Measure of electrophilic power (χ²/2η) |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive behavior. researchgate.netucsb.edu The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. walisongo.ac.id
For this compound, the MEP map would highlight several key features. The most negative potential is expected to be localized around the two nitrogen atoms of the quinoxaline ring due to their lone pairs of electrons, making them primary sites for protonation and coordination with electrophiles. banglajol.inforesearchgate.net The ether oxygen atom in the thiolan-3-yloxy group would also exhibit a region of negative potential. mdpi.com Conversely, the hydrogen atoms attached to the aromatic ring of the quinoxaline moiety would show the most positive potential, indicating their susceptibility to attack by nucleophiles under certain conditions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds, lone pairs). wisc.eduaiu.edu A key feature of NBO analysis is the examination of delocalization effects through the second-order perturbation theory analysis of the Fock matrix. biointerfaceresearch.comresearchgate.net This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O5) | π* (C2-N1) | 25.8 | Lone Pair Delocalization |
| LP (N1) | π* (C8a-C4a) | 21.2 | Lone Pair Delocalization |
| LP (N4) | π* (C3-C2) | 19.5 | Lone Pair Delocalization |
| π (C6-C7) | π* (C5-C8a) | 18.1 | π-π* Conjugation |
| σ (C1'-S) | σ* (C2'-C3') | 4.5 | σ-σ* Hyperconjugation |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes identifying intermediates, calculating activation energies, and characterizing transition states.
Transition State Analysis for Key Synthetic Transformations
One common route to synthesize 2-alkoxy-quinoxalines is the nucleophilic aromatic substitution (SNAr) of a 2-haloquinoxaline with an alcohol. For this compound, this would involve the reaction of a compound like 2-chloroquinoxaline (B48734) with 3-hydroxythiolane. Computational modeling can be used to investigate the mechanism of this transformation. up.ac.za By calculating the energies of the reactants, the intermediate Meisenheimer-like complex, the transition state, and the products, a complete energy profile for the reaction can be constructed. Transition state analysis would provide the activation energy barrier, offering insight into the reaction kinetics and feasibility. Such studies on similar quinoxaline systems have shown that the reaction proceeds via a two-step addition-elimination mechanism. up.ac.za
Radical Pathway Investigations in Derivatization Reactions
While many reactions of quinoxalines proceed through ionic mechanisms, certain transformations, particularly under specific conditions like electrochemical reduction or in the presence of radical initiators, can involve radical pathways. rsc.orgijpsr.com For instance, derivatization at certain positions on the quinoxaline ring can be achieved through reactions involving alkyl radicals. ijpsr.com Electrochemical studies on quinoxaline derivatives have confirmed that they can be reduced via single-electron transfer to form radical anions. abechem.com
Computational investigations can explore the feasibility of such radical pathways for this compound. DFT calculations can determine the spin density distribution in the potential radical anion, identifying the atoms that bear the most unpaired electron character and are thus the most likely sites for subsequent reactions. This analysis helps in understanding and predicting the outcomes of derivatization reactions that may not follow conventional ionic routes. rsc.orgabechem.com
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. ulakbim.gov.tr By simulating the interactions within a molecule and with its environment over time, MD provides detailed insights into its conformational flexibility and dynamic behavior. ulakbim.gov.tr For this compound, MD simulations can elucidate the accessible conformations, the stability of different spatial arrangements, and the dynamics of the flexible thiolan-3-yloxy substituent relative to the rigid quinoxaline ring system.
Research on related quinoxaline derivatives highlights the utility of this approach. For instance, MD simulations have been employed to assess the binding affinity and stability of quinoxaline derivatives within the active sites of enzymes, such as HIV reverse transcriptase. nih.gov These studies often analyze parameters like Root Mean Square Deviation (RMSD) to evaluate the stability of the protein-ligand complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.netresearchgate.net In the context of this compound, MD simulations could predict how the molecule interacts with potential biological targets, a crucial step in drug discovery. nih.gov
The primary goal of an MD simulation for this compound would be to explore its conformational landscape. The flexibility of the ether linkage and the puckering of the five-membered thiolane ring allow for a range of possible three-dimensional structures. Understanding the preferred orientation of the thiolane ring with respect to the quinoxaline core is essential, as this can significantly influence the molecule's physicochemical properties and biological activity. Simulations can map the potential energy surface, identifying low-energy, stable conformers. ulakbim.gov.tr Studies on other heterocyclic systems have successfully used these methods to determine ring conformations and the orientation of substituents. researchgate.netnih.gov
A typical MD simulation protocol for this compound would involve:
Generating an initial 3D structure of the molecule.
Placing it in a simulated environment, such as a water box, to mimic physiological conditions.
Applying a force field (a set of parameters describing the potential energy of the atoms and bonds).
Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period, often nanoseconds. ulakbim.gov.tr
Interactive Table: Potential Parameters for MD Simulation Analysis of this compound
| Parameter | Description | Typical Application in Analysis | Potential Insight for this compound |
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Assess the stability of the simulation and determine if the molecule has reached an equilibrium state. researchgate.net | Indicates whether the overall structure of the quinoxaline core and the thiolane ring remains stable or undergoes significant changes. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual atom from its average position during the simulation. | Identify flexible regions within the molecule. researchgate.netresearchgate.net | Highlights the flexibility of the ether linkage and specific atoms in the thiolane ring. |
| Dihedral Angle Analysis | Tracks the torsion angles around specific rotatable bonds over time. | Characterize the conformational preferences of flexible parts of the molecule, such as side chains. researchgate.net | Determines the preferred rotational orientation of the thiolane ring relative to the quinoxaline moiety. |
| Potential of Mean Force (PMF) | Calculates the free energy profile along a specific reaction coordinate, such as a dihedral angle. | Identify the energy barriers between different conformational states. ulakbim.gov.tr | Quantifies the energy required for the thiolane ring to rotate, revealing the most stable conformations. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds with solvent or target molecules. | Understand the specific interactions that stabilize a particular conformation or a protein-ligand complex. nih.gov | Predicts how the molecule might interact with water or the active site of a biological target through its nitrogen atoms. |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical or biological properties of chemicals based on their molecular structure. researchgate.netunimore.it These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. chemrxiv.org For this compound, QSPR models could be developed to predict a wide range of properties without the need for extensive laboratory experiments, thereby accelerating research and development.
The QSPR methodology has been widely applied to various classes of organic compounds, including quinoxaline derivatives. researchgate.net For example, researchers have successfully built QSPR models to predict the melting points of a series of quinoxalines using descriptors derived from their molecular structure. researchgate.net Other studies have focused on predicting biological activities, such as antitubercular activity, by correlating molecular descriptors with experimental data like the minimum inhibitory concentration (MIC). researchgate.net
The development of a QSPR model for this compound would follow several key steps:
Data Set Selection: A collection of compounds with known properties, structurally related to the target molecule, would be assembled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and constitutional features. researchgate.net
Variable Selection and Model Building: Statistical techniques, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to select the most relevant descriptors and build a predictive model. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
For this compound, QSPR could be used to predict crucial properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. Such predictions are invaluable in the early stages of drug design, helping to prioritize candidates with favorable pharmacokinetic profiles.
Interactive Table: Common Molecular Descriptors and Their Potential Application in QSPR for this compound
| Descriptor Class | Example Descriptor | Information Encoded | Property Potentially Predicted |
| Topological | Zagreb Index | Describes molecular branching and complexity of the molecular graph. scribd.com | Boiling point, surface tension. unimore.it |
| Constitutional | Molecular Weight | The mass of the molecule. | Melting point, density. scribd.com |
| Geometrical | Molecular Surface Area | The surface area of the molecule. | Aqueous solubility, bioavailability. |
| Electronic | Dipole Moment | The measure of net molecular polarity. | Dielectric constant, interaction with polar molecules. unimore.it |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Reactivity, electronic properties, and potential for charge-transfer interactions. researchgate.net |
| Physicochemical | XLogP3 | A calculated logarithm of the partition coefficient between n-octanol and water. | Lipophilicity, membrane permeability. researchgate.net |
Reactivity and Derivatization Studies of 2 Thiolan 3 Yloxy Quinoxaline
Functionalization of the Quinoxaline (B1680401) Core
The quinoxaline nucleus is an electron-deficient aromatic system, which dictates its reactivity towards various functionalization reactions. The presence of the electron-donating 2-alkoxy substituent is expected to influence the regioselectivity and rate of these reactions.
C-H Functionalization Reactions (e.g., Alkylation, Arylation, Fluorination)
Direct C-H functionalization is a powerful tool for modifying heterocyclic scaffolds. For the quinoxaline ring system, the C-3 position is the most likely site for such transformations due to its electronic activation.
Alkylation: Radical alkylation is a known method for substituting quinoxaline rings. Alkyl radicals, which can be generated from sources like acyl peroxides or alkyl hydroperoxides, are expected to add to the electron-deficient ring, primarily at the C-3 position. ijpsr.com Visible-light-induced photocatalytic methods have also been developed for the C-H alkylation of related quinoxalin-2(1H)-one systems, often utilizing reagents like CF₃SO₂Na in the presence of a catalyst. nih.gov
Arylation: Transition-metal-catalyzed C-H arylation, particularly using palladium or copper catalysts, represents a feasible pathway for introducing aryl groups at the C-3 position. These reactions typically involve coupling the quinoxaline substrate with an aryl halide or arylboronic acid. While extensively studied for quinoxalin-2(1H)-ones, the principles can be extended to this substrate. rsc.orgmdpi.com
Fluorination: Direct C-H fluorination would likely require specialized electrophilic or radical fluorinating agents. Given the electron-deficient nature of the quinoxaline core, radical pathways might be more favorable than electrophilic ones for this transformation.
Table 1: Potential C-H Functionalization Reactions of the Quinoxaline Core
| Reaction Type | Reagents and Conditions | Expected Major Product |
|---|---|---|
| Radical Alkylation | R• source (e.g., from acyl peroxide), Heat | 2-(Thiolan-3-yloxy)-3-alkylquinoxaline |
| Photocatalytic Trifluoromethylation | CF₃SO₂Na, Photocatalyst (e.g., 4CzIPN), Visible Light | 2-(Thiolan-3-yloxy)-3-(trifluoromethyl)quinoxaline |
| Arylation (Cross-Coupling) | Ar-B(OH)₂, Pd or Cu catalyst, Oxidant | 2-(Thiolan-3-yloxy)-3-arylquinoxaline |
Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline Ring
Nucleophilic Substitution: The electron-deficient character of the pyrazine (B50134) portion of the quinoxaline ring makes it susceptible to nucleophilic attack. The reaction of 2-substituted quinoxalines with carbon-based nucleophiles typically occurs at the C-3 position in what is known as an Oxidative Nucleophilic Substitution of Hydrogen (ONSH) reaction. nih.gov This process involves the initial addition of the nucleophile, followed by oxidation to restore aromaticity. nih.govmdpi.com Strong nucleophiles like organolithium reagents (e.g., n-BuLi) and Grignard reagents have been shown to be effective in substituting similar quinoxaline derivatives. mdpi.comresearchgate.net
Electrophilic Substitution: Electrophilic aromatic substitution on the quinoxaline ring is generally difficult and requires harsh conditions due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they typically happen on the benzene (B151609) ring portion of the molecule. For instance, nitration of quinoxaline requires forcing conditions (concentrated HNO₃ in oleum) and yields primarily the 5-nitro and 5,7-dinitro derivatives in low yields. ijpsr.com The 2-(thiolan-3-yloxy) group is not expected to significantly alter this inherent low reactivity towards electrophiles.
Table 2: Potential Substitution Reactions on the Quinoxaline Ring
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
|---|---|---|
| Nucleophilic Substitution (ONSH) | R-Li or R-MgX, then Oxidant (e.g., O₂) | 2-(Thiolan-3-yloxy)-3-alkylquinoxaline |
| Electrophilic Nitration | Conc. HNO₃, Oleum, Heat | 2-(Thiolan-3-yloxy)-5-nitroquinoxaline and 2-(Thiolan-3-yloxy)-5,7-dinitroquinoxaline |
Modifications of the Thiolane Ring
The thiolane moiety offers a reactive site independent of the quinoxaline core, centered on the sulfur atom.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the thiolane ring is a thioether, which is readily susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding the sulfoxide (B87167) and then the sulfone upon further oxidation. The level of oxidation can be controlled by the choice of oxidant and reaction conditions.
To Sulfoxide: Mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) would selectively oxidize the thioether to the corresponding sulfoxide, 2-((1-oxidothiolan-3-yl)oxy)quinoxaline.
To Sulfone: Stronger oxidizing agents or an excess of reagents like H₂O₂ or m-CPBA will fully oxidize the sulfur to the sulfone, 2-((1,1-dioxidothiolan-3-yl)oxy)quinoxaline.
Table 3: Potential Oxidation Reactions of the Thiolane Sulfur
| Target Product | Reagents and Conditions |
|---|---|
| 2-((1-oxidothiolan-3-yl)oxy)quinoxaline | 1 eq. H₂O₂ or 1 eq. m-CPBA, CH₂Cl₂, 0 °C to RT |
| 2-((1,1-dioxidothiolan-3-yl)oxy)quinoxaline | Excess H₂O₂ or ≥2 eq. m-CPBA, Heat |
Ring-Opening and Rearrangement Pathways of the Thiolane Moiety
The C-S bonds in the thiolane ring can be cleaved under specific conditions.
Reductive Cleavage: Treatment with reducing agents like Raney Nickel (Raney Ni) would likely lead to the reductive desulfurization and opening of the thiolane ring. This would result in the formation of a butyl ether derivative of quinoxaline.
Base/Nucleophile-Induced Opening: Strong organometallic bases, such as n-butyllithium (n-BuLi), have been reported to cause ring-opening in fused thiophene (B33073) systems. beilstein-journals.org A similar reaction with the thiolane ring could potentially be initiated by deprotonation at a carbon alpha to the sulfur, followed by ring cleavage. Thiophene ring-opening has also been observed upon reaction with certain nucleophiles, leading to complex rearrangements. nih.goviaea.org While thiolane is a saturated ring, analogous reactivity under harsh nucleophilic conditions cannot be entirely ruled out.
Coordination Chemistry and Ligand Design with Metal Ions
The molecular architecture of 2-(Thiolan-3-yloxy)quinoxaline, possessing both a nitrogen-containing heterocycle and a thioether moiety, suggests its potential as a chelating ligand in coordination chemistry. isca.meresearchgate.netacs.org The nitrogen atoms of the quinoxaline ring and the sulfur atom of the thiolane ring can act as donor atoms to coordinate with a central metal ion.
Potential as a Bidentate N,S-Donor Ligand
Ligands containing both soft (sulfur) and borderline (nitrogen) donor atoms are of significant interest due to their ability to form stable complexes with a variety of transition metals. The quinoxaline nitrogen atoms are known to coordinate to metal centers, as demonstrated in numerous studies on quinoxaline-based ligands. isca.meresearchgate.net Similarly, thioether groups are well-established coordinating moieties in ligand design. acs.orgacs.org
In this compound, the quinoxaline nitrogen at the 1-position and the sulfur atom of the thiolane ring are suitably positioned to form a stable five- or six-membered chelate ring upon coordination to a metal center. This bidentate N,S-coordination mode can lead to the formation of mononuclear or polynuclear metal complexes with interesting structural and electronic properties.
Table 3: Potential Coordination Modes and Metal Ion Interactions
| Donor Atoms | Potential Chelate Ring Size | Possible Metal Ions | Potential Applications | Reference |
|---|---|---|---|---|
| N(quinoxaline), S(thiolane) | 5- or 6-membered | Pd(II), Pt(II), Cu(I), Ag(I), Rh(III), Ru(II) | Catalysis, Materials Science, Bioinorganic Chemistry | isca.meacs.orgacs.org |
The electronic properties of the quinoxaline ring can be tuned by introducing substituents, which in turn would influence the donor properties of the nitrogen atoms and the resulting stability and reactivity of the metal complexes. The flexibility of the thiolane ring and the ether linkage allows for the accommodation of different metal ion coordination geometries. The study of such complexes could provide insights into the fundamental aspects of N,S-ligation and may lead to the development of new catalysts or functional materials.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Complex Architectures
The synthesis of quinoxaline (B1680401) derivatives is well-established, but the development of environmentally benign and efficient methods remains a key research focus. lidsen.comnih.gov Future work on 2-(Thiolan-3-yloxy)quinoxaline would benefit from the application of green chemistry principles. numberanalytics.comijpsjournal.com This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions such as microwave-assisted synthesis. ijpsjournal.com
Modern synthetic strategies that could be explored include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N and C-O coupling reactions are powerful tools for constructing complex molecules and could be adapted for the synthesis of the target compound. acs.org
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step, reducing waste and improving atom economy. mdpi.com Designing an MCR to assemble the this compound scaffold would be a significant synthetic achievement.
Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols as starting materials and produces only water and hydrogen as byproducts, representing a highly sustainable approach for the synthesis of N-heterocycles. rsc.org
Biocatalysis: The use of enzymes could offer high selectivity and mild reaction conditions for the synthesis or modification of the thiolane or quinoxaline moieties. numberanalytics.comijpsjournal.com
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Considerations |
| Traditional Condensation | Well-established for quinoxalines. beilstein-journals.org | Often requires harsh conditions and generates waste. numberanalytics.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. ijpsjournal.com | Requires specialized equipment. |
| Multicomponent Reactions | High efficiency, molecular diversity, reduced waste. mdpi.com | Requires careful design of reaction components. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. numberanalytics.com | Enzyme stability and substrate scope can be limiting. |
Advanced Spectroscopic Characterization for Elucidating Intricate Molecular Structures
A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its properties and function. Advanced spectroscopic techniques will be indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR are fundamental, advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY will be essential to unambiguously assign all proton and carbon signals and to determine the spatial relationship between the quinoxaline and thiolane rings. ipb.ptresearchgate.net For instance, NOESY experiments could confirm the through-space proximity of specific protons on the two ring systems. ipb.pt
X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comespublisher.com This would be invaluable for understanding packing effects in materials and for validating computational models.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for confirming the molecular formula.
Vibrational Spectroscopy (FT-IR and Raman): These techniques will help to identify characteristic functional group vibrations and can be used in conjunction with computational methods to analyze conformational isomers. nih.gov
Predictive Modeling and Machine Learning Approaches in Compound Design and Property Optimization
Computational chemistry offers powerful tools for predicting the properties of new molecules, thereby guiding synthetic efforts and accelerating the discovery process. tandfonline.commdpi.com
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure (HOMO-LUMO energy levels), spectroscopic properties (NMR, UV-Vis), and reactivity of this compound. tandfonline.comwu.ac.th This information is vital for understanding its potential in electronic applications. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives were synthesized and tested for a particular application, 3D-QSAR models could be developed to correlate specific structural features with observed activity, guiding the design of more potent or efficient compounds. researchgate.net
Molecular Docking and Dynamics: In the context of biological applications, molecular docking and dynamics simulations could predict how the compound might interact with specific protein targets. tandfonline.comresearchgate.net
Machine Learning (ML): As large datasets on quinoxaline derivatives become available, ML algorithms could be trained to predict various properties, such as solubility, toxicity, and material performance. nih.govnih.govmdpi.commednexus.org This data-driven approach can significantly accelerate the design and optimization of new materials. acs.org
Exploration of New Material Science Applications and Technological Advancements
The quinoxaline core is a well-known electron-deficient system, making its derivatives promising candidates for various applications in material science. researchgate.netrsc.orgbenthamdirect.com The inclusion of a sulfur-containing side chain could further modulate these electronic properties.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting materials, hole-transporting materials, and emitters in OLEDs. acs.orgbeilstein-journals.orgresearchgate.net The properties of this compound could be tuned for specific roles in OLED devices.
Organic Solar Cells (OSCs): These compounds can function as non-fullerene acceptors or as components of donor-acceptor polymers in OSCs. beilstein-journals.orgresearchgate.netlogos-verlag.de
Organic Field-Effect Transistors (OFETs): The potential for n-type semiconductor behavior makes quinoxaline derivatives interesting for use in OFETs. researchgate.net
Chemosensors: The nitrogen atoms in the quinoxaline ring and the sulfur atom in the thiolane ring could act as binding sites for specific ions or molecules, making the compound a candidate for fluorescent or colorimetric sensors. researchgate.net
A table summarizing potential material applications is provided below.
| Application Area | Role of Quinoxaline Derivative | Potential Advantage of this compound |
| OLEDs | Electron-Transporting Material, Emitter. beilstein-journals.orgresearchgate.net | Tunable electronic properties from the thiolane substituent. |
| OSCs | Non-Fullerene Acceptor, Polymer Building Block. researchgate.netlogos-verlag.de | Modified absorption spectrum and energy levels. |
| OFETs | n-type Semiconductor. researchgate.net | Enhanced charge transport characteristics. |
| Sensors | Fluorescent or Colorimetric Probe. researchgate.net | Potential for selective binding via N and S atoms. |
Design of Smart Materials with Tunable and Responsive Properties
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. Quinoxaline-based compounds have already shown promise in this area. worldscientific.comresearchgate.net
Mechanochromic Materials: Some quinoxaline derivatives exhibit changes in their fluorescence color upon grinding or shearing. rsc.orgrsc.org Investigating the mechanochromic potential of this compound could lead to applications in stress sensing and security inks.
Thermochromic Materials: Materials that change color with temperature have applications in thermal imaging and sensors. The solid-state packing of the title compound could potentially be engineered to exhibit thermochromism. rsc.org
Solvatochromic and Acidochromic Materials: The emission properties of quinoxaline derivatives can be sensitive to solvent polarity and pH. worldscientific.comoup.com This could be exploited for developing sensors to detect water in organic solvents or for creating materials that respond to acidic vapors. oup.com
Photo-responsive Materials: The quinoxaline scaffold can be incorporated into photoinitiating systems for polymerization, suggesting that derivatives could be designed for applications in 3D printing and photocurable coatings. mdpi.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
